3-chloro-N,N-di-sec.butyl-benzamide
Description
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C15H22ClNO/c1-5-11(3)17(12(4)6-2)15(18)13-8-7-9-14(16)10-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
QYLFJRFPQVBSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
a. 3-Chloro-N,N-dimethylbenzamide (C9H10ClNO)
- Molecular Weight : 183.64 g/mol (vs. ~283.8 g/mol for di-sec.butyl analog).
- Structure : Smaller N,N-dimethyl groups reduce steric hindrance, enhancing solubility in polar solvents compared to the bulkier di-sec.butyl variant .
- Applications : Used in coordination chemistry due to its planar amide group, which facilitates metal chelation.
b. 3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide (C14H10ClF3NO)
- Molecular Weight : 303.68 g/mol.
- Structure : Incorporates a trifluoromethylphenyl group, introducing strong electron-withdrawing effects. This contrasts with the electron-donating sec-butyl groups in the target compound .
- Reactivity : Enhanced electrophilicity at the amide carbonyl due to the CF3 group, making it reactive in nucleophilic substitutions.
c. 3-Chloro-N-[3-(propionylamino)phenyl]benzamide (C16H15ClN2O2)
- Molecular Weight : 302.76 g/mol.
- Structure: Features a propionylamino substituent, enabling hydrogen bonding and interactions with biological targets. The di-sec.butyl analog lacks such polar functional groups, reducing its hydrophilicity .
Crystallographic and Conformational Analysis
- 3-Chloro-N,N-dimethylpropan-1-aminium chloride : Exhibits a gauche conformation stabilized by hyperconjugation, with C–Cl bond elongation (1.79–1.81 Å). The di-sec.butyl analog likely adopts a more rigid conformation due to steric constraints .
- 3-Chloro-N-(3-methylphenyl)benzamide : Crystal packing reveals intermolecular hydrogen bonding (N–H⋯O=C), absent in the di-sec.butyl derivative due to the lack of N–H groups .
Physicochemical Properties
Preparation Methods
Direct Amidation via Acyl Chloride Intermediates
The most straightforward route involves reacting 3-chlorobenzoyl chloride with di-sec-butylamine in the presence of a base. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution:
Typical Conditions :
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature : 0°C to room temperature
-
Reaction Time : 4–12 hours
Yield Optimization :
Coupling Agent-Mediated Synthesis
Alternative protocols employ carbodiimide-based coupling agents, as demonstrated in the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. For 3-chloro-N,N-di-sec-butyl-benzamide, this approach avoids handling moisture-sensitive acyl chlorides:
Procedure :
-
Activate 3-chlorobenzoic acid with N,N'-diisopropyl carbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DCM.
-
Add di-sec-butylamine dropwise.
-
Stir at room temperature for 2–5 hours.
Advantages :
Critical Analysis of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 1.00 | 78–82 |
| THF | 7.52 | 0.85 | 72–75 |
| Acetonitrile | 37.5 | 1.20 | 88–92 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of di-sec-butylamine, accelerating acylation.
Catalytic Systems
DIC/HOBt vs. EDCl/HOAt :
Base Effects :
Purification and Characterization
Workup Procedures
Yield Data :
Spectroscopic Characterization
Key NMR Signals (CDCl₃) :
-
¹H NMR :
-
¹³C NMR :
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Usage per kg Product |
|---|---|---|
| 3-Chlorobenzoic acid | 120–150 | 0.85 kg |
| Di-sec-butylamine | 200–220 | 0.90 kg |
| DIC | 300–350 | 0.30 kg |
Coupling agent methods increase raw material costs by 25% but reduce purification expenses.
Emerging Methodologies
Photocatalytic Amidation
Preliminary studies on visible-light-driven amidation using TiO₂ nanoparticles show promise:
Q & A
Q. Table 1: Key Crystallographic Data for Structural Validation
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell dimensions | a=25.02 Å, b=5.37 Å | |
| Bond length (C=O) | 1.22 Å |
Q. Table 2: Comparative Reactivity of Benzamide Derivatives
| Derivative | Reaction Yield (%) | Conditions | Reference |
|---|---|---|---|
| N-tert-Butyl analog | 82 | THF, 0°C | |
| N-sec-Butyl analog | 75 | DCM, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
